Density and Reactivity: 1,3-Diiodoperfluoropropane vs. Chloro and Bromo Analogs
1,3-Diiodoperfluoropropane exhibits a density of 2.579 g/cm³, which is substantially higher than that of its chloro (1.573 g/cm³) and bromo (2.257 g/cm³) analogs [1]. This higher density correlates with stronger intermolecular interactions, including enhanced halogen bonding, a key parameter in supramolecular assembly and crystal engineering [2].
| Evidence Dimension | Density (g/cm³) |
|---|---|
| Target Compound Data | 2.579 |
| Comparator Or Baseline | 1,3-Dichlorohexafluoropropane: 1.573; 1,3-Dibromohexafluoropropane: 2.257 |
| Quantified Difference | +64% vs. chloro analog; +14% vs. bromo analog |
| Conditions | Room temperature measurement |
Why This Matters
Higher density and stronger halogen bonding influence the compound's behavior in phase-transfer catalysis, crystal engineering, and as a heavy-atom reagent for X-ray contrast or density gradient applications.
- [1] ChemSrc. (n.d.). 1,3-Dibromohexafluoropropane. Retrieved from https://m.chemsrc.com/mip/cas/4259-29-4_1063310.html View Source
- [2] Metrangolo, P., & Resnati, G. (2001). Halogen Bonding: A Paradigm in Supramolecular Chemistry. Chemistry – A European Journal, 7(12), 2511–2519. View Source
